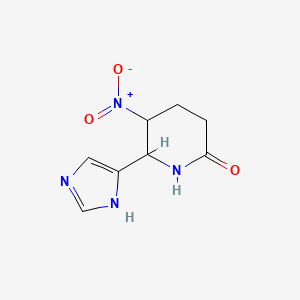![molecular formula C13H16Cl2FN B6600599 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803587-14-5](/img/structure/B6600599.png)
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride (3CPF8AOHCl) is an organic compound that is commonly used in scientific research. It is a fluorinated bicyclic compound with a unique chemical structure, making it of great interest to researchers. 3CPF8AOHCl has been used in a variety of experiments, including drug synthesis, biochemical studies, and medical research.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has been used in a variety of scientific research applications. It has been used in drug synthesis, as a starting material for the synthesis of a variety of drugs, including anti-inflammatory and anti-cancer agents. It has also been used in biochemical studies, as a model compound for the study of enzyme-catalyzed reactions. In addition, 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has been used in medical research, as a model compound for the study of drug metabolism and drug-drug interactions.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is not fully understood. However, it is believed to act as a substrate for various enzymes, such as cytochrome P450 enzymes. It is thought that these enzymes catalyze the oxidation of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, resulting in the formation of various metabolites, which are then further metabolized by other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride have not been extensively studied. However, it is believed to have anti-inflammatory and anti-cancer properties, as evidenced by its use in the synthesis of various drugs. In addition, 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has been shown to inhibit the growth of certain cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized from a variety of starting materials. In addition, it is a relatively inexpensive compound, making it a cost-effective choice for research. However, 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research using 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug synthesis, biochemical studies, and medical research. Finally, further research could be done to optimize the synthesis of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, as well as to develop novel synthetic methods for its preparation.
Métodos De Síntesis
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can be synthesized from a variety of starting materials. One method involves the reaction of 2-chlorophenylmagnesium bromide with fluorobenzene in the presence of a base. This reaction yields a mixture of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride and 3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride. The 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can then be isolated by column chromatography. Alternatively, 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can be synthesized from the reaction of 3-chlorophenol with 1-fluorobutane in the presence of a base.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-12-4-2-1-3-11(12)13(15)7-9-5-6-10(8-13)16-9;/h1-4,9-10,16H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYACSPKUORWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=CC=C3Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
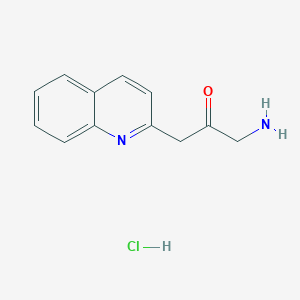


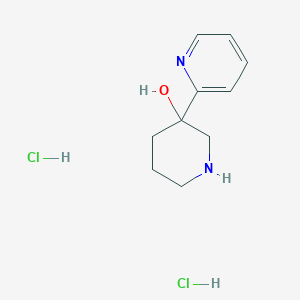
![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
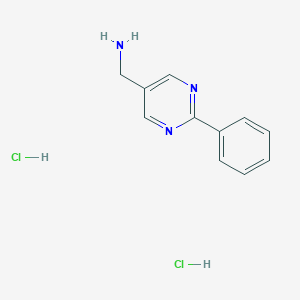

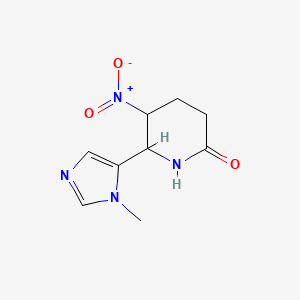
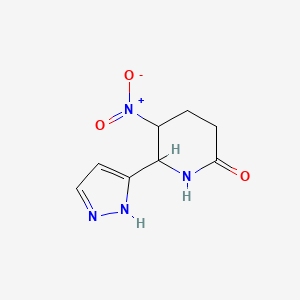

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)
